2H-Pyran-2-one, 4-methoxy-5-methyl-6-propyl-
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Overview
Description
2H-Pyran-2-one, 4-methoxy-5-methyl-6-propyl- is a heterocyclic organic compound It belongs to the class of pyranones, which are characterized by a six-membered ring containing one oxygen atom and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 4-methoxy-5-methyl-6-propyl- can be achieved through several methods. One common approach involves the reaction of methyl acrylate with sodium hydroxide in an alcohol solvent to produce 2-methyl-4-oxo-2-pyridine. This intermediate is then subjected to methoxylation, introducing a methoxy group at the 3-position to yield 4-methoxy-5-methyl-6-propyl-2H-pyran-2-one .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2-one, 4-methoxy-5-methyl-6-propyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2H-Pyran-2-one, 4-methoxy-5-methyl-6-propyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: This compound is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, 4-methoxy-5-methyl-6-propyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-6-methyl-2H-pyran-2-one: This compound is structurally similar but lacks the propyl group.
2H-Chromenes: These compounds have a fused aromatic ring, which confers additional stability and biological activity.
Uniqueness
2H-Pyran-2-one, 4-methoxy-5-methyl-6-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
628302-57-8 |
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Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-methoxy-5-methyl-6-propylpyran-2-one |
InChI |
InChI=1S/C10H14O3/c1-4-5-8-7(2)9(12-3)6-10(11)13-8/h6H,4-5H2,1-3H3 |
InChI Key |
UBZPWMGPLMVDNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=CC(=O)O1)OC)C |
Origin of Product |
United States |
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